

6-(Methylamino)pyrazine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Methylamino)pyrazine-2-carboxylic acid

Cat. No.: B181394

[Get Quote](#)

6-(Methylamino)pyrazine-2-carboxylic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine ring substituted with a methylamino group and a carboxylic acid. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes.^{[1][2][3][4]} Its molecular structure allows for versatile chemical modifications, making it a valuable component in medicinal chemistry and drug discovery.

This guide provides a comprehensive overview of the known chemical and physical properties of **6-(Methylamino)pyrazine-2-carboxylic acid**, along with detailed experimental protocols and logical workflows relevant to its synthesis and application.

Core Chemical Properties

The fundamental physicochemical properties of **6-(Methylamino)pyrazine-2-carboxylic acid** are summarized below. These values are critical for its handling, characterization, and

application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	54409-13-1	[5]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	-
Molecular Weight	153.14 g/mol	-
Appearance	Light yellow to brown solid	-
Melting Point	242-245 °C	-
Boiling Point (Predicted)	382.4 ± 42.0 °C	-
Density (Predicted)	1.419 ± 0.06 g/cm ³	-
pKa (Predicted)	4.01 ± 0.10	-
Storage	Room temperature, keep dry. For long-term storage, keep under inert gas (Nitrogen or Argon) at 2–8 °C.	-

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **6-(Methylamino)pyrazine-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton (-COOH) will typically appear as a broad singlet far downfield, in the 10-12 ppm range, due to deshielding and hydrogen bonding.[\[6\]](#) The two protons on the pyrazine ring will appear in the aromatic region. The methyl group (-CH₃) protons will present as a singlet, and the amine proton (-NH) may also be visible.
- ¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm region.[\[6\]](#) Other signals will correspond to the four unique carbons of the pyrazine ring and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

- A very broad O-H stretch from the carboxylic acid dimer, typically in the 2500-3300 cm^{-1} region.[6]
- A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1730 cm^{-1} .
- An N-H stretch from the secondary amine group, typically in the 3300-3500 cm^{-1} region.
- C-H stretches from the aromatic ring and the methyl group.
- C=N and C=C stretches from the pyrazine ring in the 1400-1600 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak $[\text{M}]^+$ would be observed at m/z 153. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da).[6]

Experimental Protocols

Synthesis Protocol: From 6-Chloropyrazine-2-carboxylic Acid

A common and effective method for synthesizing **6-(Methylamino)pyrazine-2-carboxylic acid** involves the nucleophilic aromatic substitution of a halogenated precursor, such as 6-chloropyrazine-2-carboxylic acid, with methylamine.

Materials:

- 6-Chloropyrazine-2-carboxylic acid
- Methylamine (e.g., 40% solution in water or as a gas)
- A suitable solvent (e.g., Dioxane, THF, or an alcohol)

- A base (e.g., Triethylamine, Potassium Carbonate), if necessary
- Hydrochloric acid (for acidification)
- Deionized water

Procedure:

- Reaction Setup: In a sealed reaction vessel suitable for heating under pressure, dissolve 1 equivalent of 6-chloropyrazine-2-carboxylic acid in the chosen solvent.
- Amine Addition: Add an excess (typically 2-5 equivalents) of methylamine solution to the vessel. If required, add 1-2 equivalents of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
- Heating: Seal the vessel and heat the reaction mixture. A typical temperature range is 80-120 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
[7]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
- Purification: Dissolve the crude residue in water. Acidify the solution slowly with hydrochloric acid to a pH of approximately 3-4. This will protonate the pyrazine nitrogens and precipitate the product.
- Isolation: Collect the resulting precipitate by filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether or hexane to remove any organic impurities.
- Drying: Dry the purified solid product under vacuum to yield **6-(Methylamino)pyrazine-2-carboxylic acid**.

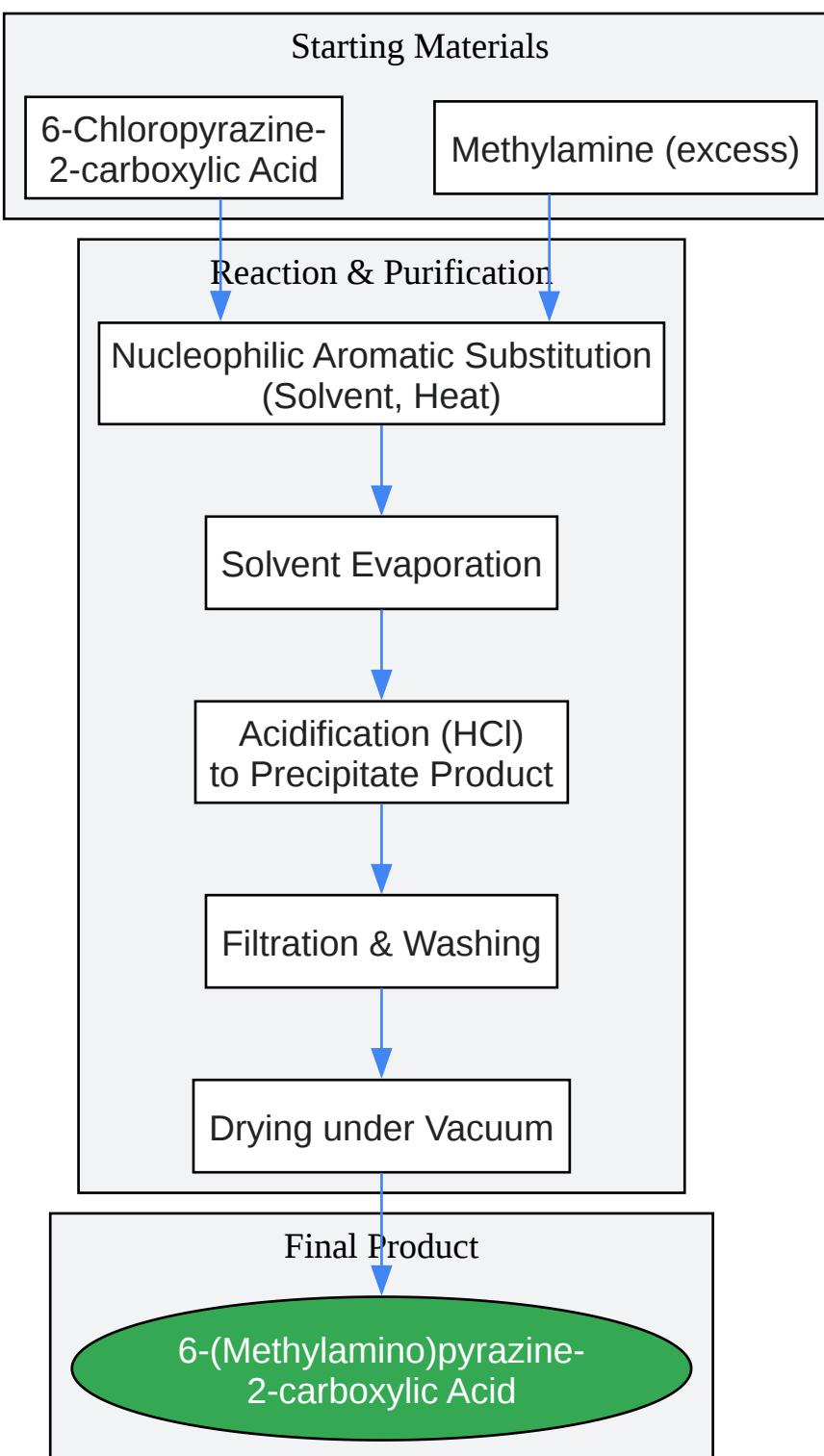
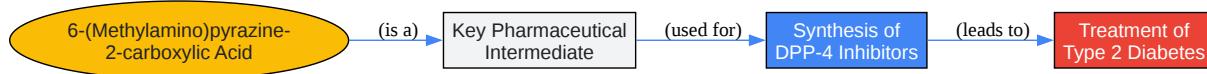

[Click to download full resolution via product page](#)

Diagram 1: General workflow for the synthesis of **6-(Methylamino)pyrazine-2-carboxylic acid**.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)


HPLC is a standard method for assessing the purity of **6-(Methylamino)pyrazine-2-carboxylic acid** and for monitoring reaction progress.

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) is typically suitable.
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase could be:
 - Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
 - Solvent B: Acetonitrile (ACN) or Methanol.^[8]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength between 254 nm and 280 nm, where the pyrazine ring exhibits strong absorbance.^{[9][10]}
- Injection Volume: 5-10 μ L.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (like a water/ACN mixture) to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.22 or 0.45 μ m syringe filter before injection.

Role in Drug Development

The primary application of **6-(Methylamino)pyrazine-2-carboxylic acid** is as a pivotal intermediate in the development of pharmaceuticals. Its structure is a key component of several DPP-4 inhibitors, which are critical for treating type 2 diabetes.^{[1][2]} DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.^[2]

[Click to download full resolution via product page](#)

Diagram 2: Logical relationship illustrating the compound's role in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of β -Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of β -Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on pyrazine derivatives. Part III. The synthesis and tuberculostatic activity of 6-(N-methyl-amino2)-pyrazine-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 9. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 10. Pyrazine | SIELC Technologies [sielc.com]

- To cite this document: BenchChem. [6-(Methylamino)pyrazine-2-carboxylic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181394#6-methylamino-pyrazine-2-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com